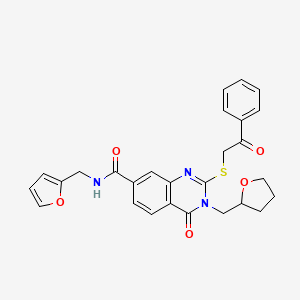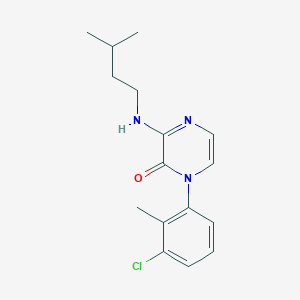
1-(3-Chloro-2-methylphenyl)-3-(3-methylbutylamino)pyrazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-2-methylphenyl)-3-(3-methylbutylamino)pyrazin-2-one, also known as CGP 3466B, is a small molecule that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1990s by Novartis Pharma AG and has since been investigated for its neuroprotective and anti-inflammatory properties.
科学研究应用
1-(3-Chloro-2-methylphenyl)-3-(3-methylbutylamino)pyrazin-2-one 3466B has been studied extensively for its potential therapeutic applications in neurodegenerative diseases such as Parkinson's and Alzheimer's. It has also been investigated for its anti-inflammatory properties and its potential as a treatment for stroke and traumatic brain injury. In addition, this compound 3466B has been studied for its ability to improve mitochondrial function and reduce oxidative stress.
作用机制
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(3-methylbutylamino)pyrazin-2-one 3466B is not fully understood, but it is believed to act by inhibiting the activation of the transcription factor NF-κB. This leads to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines. This compound 3466B has also been shown to improve mitochondrial function by increasing the expression of mitochondrial genes and reducing oxidative stress.
Biochemical and Physiological Effects:
This compound 3466B has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, improve mitochondrial function, and protect against neuronal damage. In addition, this compound 3466B has been shown to improve cognitive function and reduce motor deficits in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 1-(3-Chloro-2-methylphenyl)-3-(3-methylbutylamino)pyrazin-2-one 3466B in lab experiments is its well-established synthesis method and availability. It is also a relatively stable compound and can be easily stored and transported. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are a number of future directions for research on 1-(3-Chloro-2-methylphenyl)-3-(3-methylbutylamino)pyrazin-2-one 3466B. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. It may also be useful in the treatment of stroke and traumatic brain injury. In addition, further research is needed to fully understand its mechanism of action and to identify any potential side effects.
合成方法
The synthesis of 1-(3-Chloro-2-methylphenyl)-3-(3-methylbutylamino)pyrazin-2-one 3466B involves the reaction of 3-chloro-2-methylphenyl isocyanate with 3-methylbutylamine and pyrazin-2-one. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified using column chromatography or recrystallization. The yield of the synthesis method is typically around 50-60%.
属性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(3-methylbutylamino)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O/c1-11(2)7-8-18-15-16(21)20(10-9-19-15)14-6-4-5-13(17)12(14)3/h4-6,9-11H,7-8H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKQKGYIIOSTTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=CN=C(C2=O)NCCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methyl-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2673916.png)
![4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-d]imidazole](/img/structure/B2673920.png)
![N-[2-(3,5-Difluorophenyl)-2,2-difluoroethyl]prop-2-enamide](/img/structure/B2673922.png)

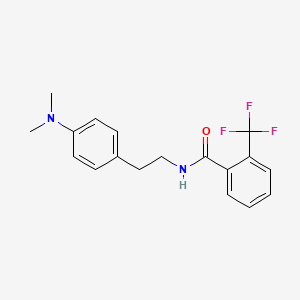
![N-(2-methylbenzo[d]thiazol-5-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2673927.png)
![N-[1-(Methoxymethyl)pyrazol-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2673928.png)
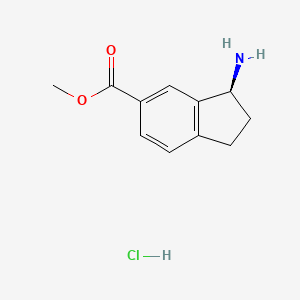
![N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide](/img/structure/B2673930.png)
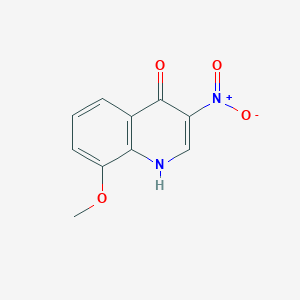
![2,4-Dichlorophenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate](/img/structure/B2673933.png)
